(S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL
Description
Contextualization within the Field of Chiral Amino Acid Derivatives
Chiral amino acids and their derivatives are foundational building blocks in nature and synthetic chemistry. nih.govrsc.org They are incorporated into peptides and proteins and serve as versatile tools for the synthesis of complex, optically active molecules. researchgate.net The defining characteristic of these compounds is their chirality, which allows them to influence the stereochemical outcome of a chemical reaction, making them invaluable in the production of enantiomerically pure pharmaceuticals and fine chemicals. The development of novel chiral amino acid derivatives is a continuous pursuit aimed at discovering new catalysts and structural motifs with unique properties and applications. rsc.org
Significance of (S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL in Asymmetric Synthesis and Organocatalysis Research
While detailed, peer-reviewed studies focusing exclusively on this compound are not widely present in public literature, its structural features strongly suggest its role as an organocatalyst in asymmetric synthesis. Organocatalysis is a branch of catalysis that uses small, organic molecules to accelerate chemical reactions, often with high stereoselectivity.
The molecule combines two key structural motifs:
The (S)-proline scaffold : A rigid, chiral pyrrolidine (B122466) ring that is a proven platform for inducing asymmetry.
An alpha-(4-pyridinylmethyl) substituent : A group attached to the carbon atom adjacent to the carboxylic acid.
The pyridine (B92270) ring in the substituent introduces a basic nitrogen atom and an aromatic system. This functionality can influence a reaction's transition state through hydrogen bonding, acid-base interactions, or π-stacking, potentially enhancing both the reactivity and the stereoselectivity of the catalytic process. It is hypothesized that this derivative could be effective in classic proline-catalyzed reactions such as aldol (B89426) and Mannich reactions, with the pyridinylmethyl group modulating catalyst solubility and stereochemical control.
Overview of Proline and its Derivatives as Privileged Scaffolds in Chemical Science
Proline and its derivatives are considered "privileged scaffolds" in chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets and serving as a basis for the development of highly effective and selective catalysts. The unique, rigid five-membered ring of proline restricts its conformational freedom, making it an excellent structural template in both peptides and catalysts.
Since the seminal discovery of L-proline's ability to catalyze asymmetric aldol reactions, a vast array of proline derivatives has been synthesized and explored. These derivatives are designed to fine-tune the catalyst's steric and electronic properties to improve yields and enantioselectivities across a wide range of chemical transformations, including Michael additions, alpha-aminations, and Diels-Alder reactions.
Historical Trajectories and Milestones in the Study of Alpha-Substituted Prolines
The modification of proline at its various ring positions has been a fruitful area of research for decades. However, the synthesis of alpha-substituted prolines, where a new group is attached directly to the α-carbon (the C2 position), presented a significant synthetic challenge. Early methods often required multi-step, complex procedures.
A major milestone was the development of more direct methods for the asymmetric synthesis of α-substituted amino acids. nih.govnih.gov For proline, this involved strategies like the alkylation of proline-derived enamines or the use of chiral auxiliaries. Patents have described methods for producing alpha-methyl-L-proline, for instance, by reacting a protected proline precursor with a methylating agent, highlighting the industrial interest in such compounds. google.com The continuous development of these synthetic routes has made a wider variety of structurally diverse alpha-substituted prolines accessible for research, including those with complex arylmethyl or heteroarylmethyl groups like the 4-pyridinylmethyl moiety.
Identification of Key Research Gaps and Emerging Directions for this compound
The most significant research gap concerning this compound is the limited availability of published data on its catalytic activity and specific applications. While its structure is promising, its efficacy as an organocatalyst has not been systematically documented in accessible scientific literature.
Emerging directions for research would logically involve:
Systematic Catalytic Screening: Evaluating the compound's performance in a battery of standard organocatalytic reactions (e.g., aldol, Michael, Mannich) and comparing its effectiveness against established proline catalysts.
Mechanistic Studies: Investigating the precise role of the 4-pyridinylmethyl group in the catalytic cycle to understand how it influences the reaction's transition state and stereochemical outcome.
Application in Cascade Reactions: Exploring its use in more complex, multi-step cascade reactions where the bifunctional nature (proline catalyst site and basic pyridine site) could be uniquely advantageous.
Synthesis of Pharmaceutical Intermediates: Given that the pyridinylmethyl motif is found in various bioactive molecules, google.com research could explore the use of this catalyst for the efficient, stereoselective synthesis of valuable pharmaceutical building blocks.
Data Tables
Physicochemical Properties of this compound
Note: Experimental data for this specific compound is not widely available. The data presented is typically found in supplier catalogs and may not be from peer-reviewed studies.
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 246.70 g/mol |
| Appearance | White to off-white solid (typical) |
| Chirality | (S) at the alpha-carbon |
| Solubility | Expected to be soluble in water and polar organic solvents |
Illustrative Performance of Proline-Type Catalysts in Asymmetric Reactions
This table shows representative data for other proline derivatives to illustrate how such catalysts are evaluated. Specific data for this compound is not available.
| Catalyst | Reaction Type | Aldehyde Donor | Acceptor | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | Aldol | Acetone | 4-Nitrobenzaldehyde | 68 | 76 |
| L-Proline | Mannich | Propanal | N-PMP-imino ethyl glyoxylate | 99 | 93 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Michael | Propanal | Nitrostyrene | 97 | 99 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10(15)11(4-1-5-13-11)8-9-2-6-12-7-3-9;/h2-3,6-7,13H,1,4-5,8H2,(H,14,15);1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSHFKDGSPYPF-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=NC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=NC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S Alpha 4 Pyridinylmethyl Proline Hcl
Stereoselective Synthesis of the (S)-Alpha-Stereocenter in Proline Derivatives
Achieving the desired (S)-configuration at the alpha-carbon is a critical aspect of the synthesis. This requires highly controlled stereoselective methods to construct the quaternary stereocenter.
Enantioselective Routes to the Pyrrolidine (B122466) Core with Alpha-Substitutions
The construction of the pyrrolidine ring with a defined stereocenter at the alpha-position can be approached through various enantioselective strategies. One common method involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, chiral auxiliaries derived from readily available chiral pool materials can be temporarily incorporated into the proline precursor to control the facial selectivity of electrophilic attack.
Another powerful approach is the use of asymmetric catalysis. L-proline and its derivatives have been successfully employed as organocatalysts in various transformations, including aldol (B89426) and Mannich reactions, to induce enantioselectivity. nih.gov These methods often proceed through the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.
Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles offer a convergent route to functionalized pyrrolidines. The stereocontrol in these reactions can be achieved by using chiral catalysts or by incorporating a chiral auxiliary into either the azomethine ylide or the dipolarophile.
Control of Diastereoselectivity in Multi-Step Syntheses
In multi-step syntheses of alpha-substituted prolines, particularly those starting from existing chiral proline derivatives like 4-hydroxy-L-proline, controlling diastereoselectivity is paramount. The diastereoselective alkylation of proline enolates is a widely studied method. The stereochemical outcome of the alkylation of enolates derived from N-protected proline esters is highly dependent on factors such as the N-protecting group, the alkylating agent, and the reaction conditions. nih.gov For example, the alkylation of enolates from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been shown to be influenced by the nature of the electrophile and the protecting group. nih.gov
The choice of the N-protecting group is critical for the generation of a conformationally stable, non-racemic enolate intermediate. This transient chirality of the enolate, coupled with the stereospecificity of the subsequent cyclization or alkylation step, dictates the final diastereomeric ratio of the product.
Functionalization Strategies for the Pyridinylmethyl Moiety
The introduction of the 4-pyridinylmethyl group at the alpha-position of the proline scaffold is a key step in the synthesis of the target molecule. This can be achieved through direct alkylation or through cross-coupling reactions.
Introduction of the 4-Pyridinylmethyl Group at the Alpha Position
Direct alkylation of a pre-formed proline enolate with a suitable 4-pyridinylmethyl electrophile, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, is a straightforward approach. The success of this method relies on the efficient generation of the proline enolate and the subsequent nucleophilic attack on the electrophile. The diastereoselectivity of this alkylation is influenced by the factors discussed in section 2.1.2.
An alternative strategy involves the use of organometallic reagents. For example, a Negishi or Kumada coupling reaction could be employed, where a zinc or magnesium derivative of the proline scaffold is coupled with a 4-pyridinylmethyl halide in the presence of a palladium catalyst. nih.gov
Precursor Chemistry and Optimization of Coupling Reactions
The synthesis of the 4-pyridinylmethyl precursor is an important consideration. 4-(Chloromethyl)pyridine hydrochloride is a commercially available reagent that can be used directly or after neutralization. The optimization of coupling reactions, such as the Suzuki-Miyaura coupling, is crucial for achieving high yields and selectivity. nih.govmdpi.com While typically used for forming aryl-aryl bonds, modified Suzuki protocols can be adapted for C(sp2)-C(sp3) bond formation. This would involve the coupling of a proline-derived organoboron reagent with a 4-pyridinylmethyl halide. Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent. mdpi.comresearchgate.net For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote selective cross-coupling reactions on pyridine (B92270) rings. nih.gov
A plausible synthetic route starting from Boc-protected L-proline is outlined below. This involves the generation of the enolate followed by alkylation with 4-(chloromethyl)pyridine. The final step is the deprotection of the Boc group and formation of the hydrochloride salt.
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | Boc-L-proline | - | 1. LDA, THF, -78 °C | Lithium enolate of Boc-L-proline |
| 2 | Lithium enolate of Boc-L-proline | 4-(Chloromethyl)pyridine | THF, -78 °C to rt | Boc-(S)-alpha-(4-pyridinylmethyl)-proline |
| 3 | Boc-(S)-alpha-(4-pyridinylmethyl)-proline | HCl | Dioxane or Ether | (S)-alpha-(4-pyridinylmethyl)-proline HCl |
Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship (SAR) Studies
To explore the biological activity of this compound, the synthesis of a variety of analogs is essential for establishing a structure-activity relationship (SAR). nih.gov SAR studies help in identifying the key structural features responsible for the molecule's biological function and in optimizing its potency and selectivity. nih.gov
Derivatization can be performed at several positions of the molecule:
The Pyrrolidine Ring: Modifications can be made at the 3- or 4-positions of the pyrrolidine ring. For example, starting from 4-hydroxy-L-proline, various substituents can be introduced at the 4-position to probe the effect of steric bulk, electronics, and hydrogen bonding capacity on activity. nih.gov
The Pyridine Ring: The electronic properties and substitution pattern of the pyridine ring can be altered. Analogs with substituents on the pyridine ring (e.g., methyl, halogen, methoxy (B1213986) groups) can be synthesized to investigate their influence on binding affinity and selectivity. The position of the nitrogen atom within the aromatic ring could also be varied (e.g., 2-pyridinylmethyl or 3-pyridinylmethyl analogs).
The Carboxylic Acid: The carboxylic acid moiety can be converted to esters, amides, or other bioisosteres to explore the importance of this functional group for biological activity.
The Alpha-Substituent: The length of the methylene (B1212753) linker between the proline and pyridine rings can be varied, or the pyridine ring can be replaced with other heterocyclic or aromatic systems.
The synthesis of these analogs would follow similar synthetic strategies as described above, utilizing a range of commercially available or readily synthesized precursors. The biological evaluation of these analogs would then provide valuable data for constructing a comprehensive SAR profile.
| Analog Type | R1 (on Pyrrolidine) | R2 (on Pyridine) | R3 (Carboxylic Acid) | R4 (Linker/Aryl Group) |
| Parent Compound | H | H | OH | -CH2-(4-pyridinyl) |
| Pyrrolidine Modified | 3-OH, 4-F, 4-Me | H | OH | -CH2-(4-pyridinyl) |
| Pyridine Modified | H | 2-Me, 3-Cl, 5-OMe | OH | -CH2-(substituted 4-pyridinyl) |
| Carboxylic Acid Modified | H | H | OMe, NH2 | -CH2-(4-pyridinyl) |
| Alpha-Substituent Modified | H | H | OH | -(CH2)2-(4-pyridinyl), -CH2-(2-thienyl) |
Synthesis of Alpha-Substituted Proline Analogues
The construction of α-substituted proline analogues, particularly those with a quaternary α-carbon, is a significant challenge in synthetic organic chemistry. The primary goal is to control the stereochemistry at the newly formed stereocenter. Several effective strategies have been developed, primarily revolving around the alkylation of proline enolates or the use of cycloaddition reactions. nih.gov
A common and well-established method involves the generation of an enolate from a suitably N-protected proline ester, followed by alkylation with an electrophile. For the synthesis of (S)-α-(4-pyridinylmethyl)-proline, this would involve the reaction of an N-protected (S)-proline derivative with a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine, in the presence of a strong base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). The choice of the N-protecting group is crucial to influence the stereochemical outcome of the alkylation.
More advanced and stereoselective methods have also been reported. These include:
Phase-Transfer Catalysis: Asymmetric alkylation can be achieved using chiral phase-transfer catalysts, which shuttle the enolate between an aqueous and an organic phase, creating a chiral environment for the reaction.
1,3-Dipolar Cycloadditions: The reaction of azomethine ylides derived from other amino acids with appropriate dipolarophiles can construct the pyrrolidine ring with the desired α-substitution in a highly stereocontrolled manner. nih.gov
Chirality Transfer: An elegant strategy involves the N-alkylation of a proline derivative to create a chiral quaternary ammonium (B1175870) salt. A subsequent nih.govnih.gov-Stevens rearrangement transfers this chirality from the nitrogen atom to the α-carbon, establishing the new stereocenter with high diastereoselectivity. nih.gov
A representative, though general, approach for α-alkylation is summarized in the table below.
| Method | Key Reagents & Conditions | Key Features | Relevant Findings |
|---|---|---|---|
| Enolate Alkylation | N-protected proline ester, Strong base (e.g., LDA), Electrophile (e.g., R-X) | Well-established, versatile for various alkyl groups. | The choice of N-protecting group and solvent significantly impacts diastereoselectivity. |
| Phase-Transfer Catalysis | Proline derivative, Chiral quaternary ammonium salt catalyst, Base (e.g., KOH) | Enables asymmetric synthesis under milder, biphasic conditions. | C₂-symmetric chiral catalysts have shown high enantioselectivity in forming quaternary stereocenters. |
| nih.govnih.gov-Stevens Rearrangement | N-allylic proline derivative, Base or catalyst | Transfers chirality from nitrogen to the α-carbon. | An efficient method for the asymmetric synthesis of Cα-tetrasubstituted proline derivatives has been established using this strategy. nih.gov |
| Cu(I)-Catalyzed Cascade Reaction | CF₃-substituted allenynes, Tosylazide, CuI catalyst | Forms highly functionalized proline derivatives in a one-pot reaction. nih.govnih.gov | Achieves high diastereoselectivity for complex proline frameworks. nih.govnih.gov |
Modifications of the Pyridine Ring for Research Purposes
The pyridine moiety of (S)-α-(4-pyridinylmethyl)-proline HCl is a key site for structural modification to explore structure-activity relationships (SAR) and develop compounds for specific research targets. The pyridine ring is a common scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and its bioisosteric relationship with other chemical groups. ethz.ch Modifications can be made to alter a compound's electronic properties, steric profile, and binding interactions with biological targets.
For instance, structure-guided drug design has led to the synthesis of substituted pyridine derivatives as inhibitors of enzymes like HIF-1α prolyl hydroxylase. organic-chemistry.org Research has shown that adding substituents to the pyridine ring can significantly impact biological activity.
A robust, DNA-compatible synthetic strategy highlights the versatility of the pyridine scaffold. In a three-component cycloaddition, various 2-pyridinecarboxaldehyde (B72084) derivatives with diverse electronic and steric properties were successfully used to generate a library of pyrrolidine-fused scaffolds. This demonstrates the tolerance of the synthetic routes to a wide range of pyridine modifications.
The table below illustrates the scope of modifications on the pyridine ring from a representative study.
| Pyridine Starting Material | Substituent Position | Substituent Type | Reaction Conversion (%) | Purpose of Modification |
|---|---|---|---|---|
| 5-bromo-2-pyridinecarboxaldehyde | 5 | Electron-withdrawing (Br) | >95% | Introduce a handle for further cross-coupling reactions. |
| 5-methoxy-2-pyridinecarboxaldehyde | 5 | Electron-donating (OMe) | >95% | Modulate electronic properties and potential H-bond interactions. |
| 4-chloro-2-pyridinecarboxaldehyde | 4 | Electron-withdrawing (Cl) | >95% | Alter the pKa and reactivity of the pyridine nitrogen. |
| 6-methyl-2-pyridinecarboxaldehyde | 6 | Steric bulk (Me) | 86% | Probe steric tolerance in a binding pocket. |
Green Chemistry Approaches and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact and improve efficiency. This involves careful selection of solvents, optimization of reaction conditions, and the development of recyclable catalytic systems.
Solvent Selection and Reaction Condition Optimization
A patented method for the preparation of alpha-methyl-L-proline found that switching the solvent from acetonitrile (B52724) to a mixture of toluene (B28343) and acetic acid increased the yield of a key intermediate step from ~70% to 85%. This change also allowed for a smaller reaction volume, enhancing process efficiency. Further optimization of the methylation step by using methyl bromide instead of methyl iodide raised the yield from 58% to 76%.
The following table presents a comparison of reaction conditions, highlighting the impact of solvent and reagent choice on yield.
| Reaction Step | Original Condition | Yield (%) | Optimized Condition | Yield (%) | Improvement Driver |
|---|---|---|---|---|---|
| Cyclization of L-proline with Chloral | Acetonitrile (solvent) | ~71% | Toluene / Acetic Acid (solvent) | 85% | Solvent Selection |
| Methylation of Oxazolidinone Intermediate | Methyl Iodide (reagent) | 58% | Methyl Bromide (reagent) | 76% | Reagent Selection |
Catalyst Recycling and Reusability in Synthetic Pathways
One of the cornerstones of green chemistry is the use of catalysts that can be easily recovered and reused, minimizing waste and reducing costs. Proline itself is a well-known organocatalyst, and significant research has been dedicated to immobilizing it on solid supports to facilitate its recycling.
Several strategies have proven effective:
Polymer Supports: L-proline has been loaded onto multi-wall carbon nanotubes (MWCNTs) and other polymers. These supported catalysts have demonstrated activity comparable to free L-proline and can be recycled multiple times without significant loss of efficacy. nih.gov
Poly(ethylene glycol) (PEG) Supports: Attaching proline to PEG creates a soluble catalyst that can be precipitated out of the reaction mixture by changing the solvent, allowing for easy recovery and reuse.
Silica (B1680970) Supports: Proline can be grafted onto silica supports. This method creates a heterogeneous catalyst that can be simply filtered from the reaction mixture. One study showed that catalysts prepared this way were more active and enantioselective than those prepared using more complex protection-deprotection routes.
The reusability of these supported catalysts is a key metric of their sustainability.
| Catalyst System | Support Material | Reaction Type | Reusability | Key Finding |
|---|---|---|---|---|
| L-proline/MWCNTs | Multi-Wall Carbon Nanotubes | Aldol, Mannich, Michael | Recycled 7 times with consistent activity. | Demonstrates broad applicability across different reactions and solvent systems. nih.gov |
| Proline-PEG | Poly(ethylene glycol) | Conjugate Addition | Examples of recovery and recycling reported. | Chemical yield and stereoselectivity are highly dependent on reaction conditions. |
| Proline-Silica | Silica Gel | Asymmetric Aldol | Recyclable via simple filtration. | A single-step grafting method without protecting groups yielded a more active and enantioselective catalyst. |
| (S)-BINAP/AgClO₄ complex | - (Homogeneous but recyclable) | 1,3-Dipolar Cycloaddition | Recovered by simple filtration. | Effective for the enantioselective synthesis of quaternary prolines. nih.gov |
Catalytic Applications and Mechanistic Investigations of S Alpha 4 Pyridinylmethyl Proline Hcl
(S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL as a Chiral Organocatalyst
(S)-α-(4-Pyridinylmethyl)-proline HCl belongs to the class of chiral proline-derived organocatalysts, which have garnered significant attention in asymmetric synthesis. These catalysts are prized for their ability to facilitate stereoselective transformations without the need for metal catalysts, offering a more environmentally benign and often simpler alternative. libretexts.org The catalytic activity of proline and its derivatives stems from their bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. libretexts.org This allows them to activate substrates through the formation of enamine or iminium intermediates, while the acidic proton can participate in hydrogen bonding to orient the reactants and control the stereochemical outcome. nih.govyoutube.com The introduction of a 4-pyridinylmethyl group at the alpha position of proline, as in the title compound, is a strategic modification aimed at fine-tuning the catalyst's steric and electronic properties to enhance its performance in various asymmetric reactions.
Role in Asymmetric Aldol (B89426) Reactions and Related C-C Bond Formations
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of chiral β-hydroxy carbonyl compounds, which are valuable building blocks for natural products and pharmaceuticals. nih.govresearchgate.net Proline and its derivatives have been extensively studied as catalysts for direct asymmetric aldol reactions. wikipedia.orgillinois.eduresearchgate.net The catalytic cycle, as elucidated by extensive research, involves the formation of an enamine intermediate between the ketone donor and the secondary amine of the proline catalyst. nih.govpnas.org This enamine then attacks the aldehyde acceptor, with the stereoselectivity being controlled by the geometry of the transition state.
The seminal work by List, Barbas, and Lerner demonstrated the potential of L-proline to catalyze intermolecular direct asymmetric aldol reactions. illinois.edu Following this breakthrough, numerous modified proline catalysts have been developed to improve yields, diastereoselectivities, and enantioselectivities. libretexts.orgnih.gov While specific data for (S)-α-(4-pyridinylmethyl)-proline HCl in aldol reactions is not extensively detailed in the provided search results, the general principles of proline catalysis are directly applicable. The 4-pyridinylmethyl substituent is expected to influence the steric environment around the catalytic site, potentially leading to different selectivities compared to unsubstituted proline.
Table 1: Representative Proline-Catalyzed Asymmetric Aldol Reactions This table presents data for proline and its derivatives to illustrate the general performance in asymmetric aldol reactions. Specific data for (S)-α-(4-pyridinylmethyl)-proline HCl was not available in the search results.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | nih.gov |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone (B45756) | DMSO | 97 | 96 | emorychem.science |
| (S)-Proline | Various aromatic aldehydes | Acetone | MeOH/H₂O | High | High | mdpi.com |
ee = enantiomeric excess DMSO = Dimethyl sulfoxide (B87167) MeOH = Methanol H₂O = Water
Applications in Asymmetric Mannich Reactions and Other C-N Bond Formations
The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are precursors to a wide array of nitrogen-containing molecules, including amino acids and alkaloids. libretexts.orgresearchgate.net Similar to the aldol reaction, proline-derived organocatalysts are highly effective in promoting enantioselective Mannich reactions. libretexts.orgnih.gov The mechanism is analogous, involving the formation of an enamine from the ketone and the catalyst, which then adds to an imine electrophile. libretexts.orgacs.org
The stereochemical outcome of the proline-catalyzed Mannich reaction can be influenced by the structure of the catalyst. For instance, (S)-proline typically affords syn-products, while other proline derivatives can lead to anti-products, demonstrating the tunability of the catalytic system. libretexts.org The 4-pyridinylmethyl group in (S)-α-(4-pyridinylmethyl)-proline HCl could play a significant role in modulating the catalyst's activity and selectivity in Mannich reactions through steric hindrance and potential electronic effects of the pyridine (B92270) ring. Research has shown that even simple modifications to the proline scaffold can have a profound impact on the stereochemical course of the reaction. libretexts.org
Table 2: Proline-Catalyzed Asymmetric Mannich Reactions This table provides examples of proline-catalyzed Mannich reactions to highlight the general utility of this class of catalysts. Specific data for (S)-α-(4-pyridinylmethyl)-proline HCl was not available in the search results.
| Catalyst | Aldehyde | Amine | Ketone | Yield (%) | ee (%) | Reference |
| L-Proline | p-Anisidine | Acetone | p-Nitrobenzaldehyde | 50 | 94 | libretexts.org |
| L-Proline | Various N-Boc-imines | Acetaldehyde | - | High | High | nih.gov |
| (S)-Proline | N-PMP-protected α-imino ethyl glyoxylate | Various ketones | - | - | High (syn) | libretexts.org |
ee = enantiomeric excess N-Boc = N-tert-butoxycarbonyl N-PMP = N-p-methoxyphenyl
Enantioselective Kinetic Resolution of Alcohols and Other Substrates
Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. nih.gov Chiral catalysts can be employed to selectively react with one enantiomer of the substrate at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. Proline-derived catalysts have been successfully applied in the kinetic resolution of various substrates, most notably secondary alcohols. nih.govcapes.gov.br
A study by Priem et al. explored a novel family of chiral acylation catalysts based on an N-4'-pyridinyl-α-methyl proline structure for the kinetic resolution of racemic alcohols. nih.gov While this is not the exact title compound, it shares the key structural feature of a pyridine-functionalized proline derivative. Their research demonstrated that these catalysts could achieve high enantioselectivities in the acylation of a variety of secondary alcohols, with ethanolamine (B43304) derivatives being particularly effective substrates. nih.gov The authors proposed that hydrogen-bonding interactions between the catalyst and the substrate are crucial for achieving high enantioselectivity. nih.gov This suggests that (S)-α-(4-pyridinylmethyl)-proline HCl could also be a promising catalyst for the kinetic resolution of alcohols and other functionalized molecules. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor could be a key factor in the stereochemical control of the resolution process.
Chiral Induction Mechanisms and Stereochemical Control
The remarkable stereoselectivity observed in reactions catalyzed by proline and its derivatives is a direct consequence of the well-defined transition states that are formed during the catalytic cycle. Understanding these mechanisms is crucial for the rational design of new and improved catalysts.
Elucidation of Transition States and Catalytic Cycles
Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the transition states and catalytic cycles of proline-catalyzed reactions. nih.govacs.orgresearchgate.net For the aldol reaction, the generally accepted mechanism involves the formation of an enamine intermediate. nih.govpnas.org The stereochemical outcome is often explained by the Zimmerman-Traxler model, where the transition state resembles a chair-like conformation, minimizing steric interactions and favoring a specific facial attack on the electrophile. wikipedia.org
The carboxylic acid group of the proline catalyst plays a dual role: it acts as a Brønsted acid to activate the electrophile through hydrogen bonding and also helps to lock the conformation of the transition state. youtube.com In the case of (S)-α-(4-pyridinylmethyl)-proline HCl, the pyridinylmethyl substituent would be positioned in a pseudo-equatorial orientation in the transition state to minimize steric clashes. This substituent can further influence the electronic properties and hydrogen-bonding network within the transition state assembly. The protonated pyridine ring in the HCl salt form could also engage in additional electrostatic interactions, further rigidifying the transition state and enhancing stereocontrol.
Influence of Substrate Scope and Reaction Conditions on Enantioselectivity
The enantioselectivity of reactions catalyzed by proline derivatives is highly dependent on the nature of the substrates and the reaction conditions. The steric and electronic properties of both the donor and acceptor molecules play a significant role in determining the efficiency and stereochemical outcome of the reaction. For instance, in aldol reactions, electron-poor aromatic aldehydes are often more reactive than their electron-rich counterparts. mdpi.com
Reaction conditions such as the solvent, temperature, and the presence of additives can also have a profound effect on enantioselectivity. mdpi.comscirp.org Proline-catalyzed reactions are typically performed in polar aprotic solvents like DMSO or DMF, where the catalyst is soluble. mdpi.com However, recent studies have shown that water or mixtures of water and alcohols can be effective reaction media, sometimes leading to improved reactivity and selectivity. mdpi.com Additives, such as diols or diphenols, have also been shown to accelerate the reaction and enhance enantioselectivity by forming hydrogen bonds with the aldehyde and activating it towards nucleophilic attack. cjcatal.comresearchgate.net For (S)-α-(4-pyridinylmethyl)-proline HCl, the choice of solvent would be critical to ensure solubility and to modulate the protonation state of the pyridine nitrogen, which in turn would influence its role in the catalytic cycle. Lowering the reaction temperature generally leads to an increase in enantioselectivity, as it allows for greater differentiation between the diastereomeric transition states. scirp.org
Development of Novel Catalytic Systems Incorporating the Compound
The unique structural features of this compound, which combine the well-established catalytic prowess of the proline core with the functional handle of a pyridinylmethyl group, make it an attractive candidate for the development of advanced catalytic systems. Research in this area focuses on enhancing catalyst efficiency, stability, and recyclability, primarily through immobilization for heterogeneous catalysis and integration into sophisticated architectures like Metal-Organic Frameworks (MOFs).
The transition from homogeneous to heterogeneous catalysis is a critical step towards the industrial applicability of organocatalysts, as it simplifies catalyst-product separation and enables catalyst recycling. For proline-based catalysts, including derivatives like this compound, several immobilization strategies have been explored. These methods aim to anchor the catalyst onto a solid support without compromising its catalytic activity and stereoselectivity.
Common immobilization techniques applicable to this compound include:
Covalent Bonding to Solid Supports: The pyridinyl group or the carboxylic acid functionality of the proline moiety can be used to form covalent linkages with various solid supports. Common supports include polymers (e.g., polystyrene, poly(ethylene glycol)), silica (B1680970), and magnetic nanoparticles. d-nb.inforsc.org The choice of support and the linking strategy are crucial to ensure that the active sites of the catalyst remain accessible to the reactants.
Non-covalent Immobilization: This approach relies on interactions such as hydrogen bonding, ionic interactions, or van der Waals forces to adsorb the catalyst onto a support. The pyridinium (B92312) hydrochloride moiety in this compound makes it particularly suitable for ionic liquid-based immobilization strategies.
Polymerization of Functionalized Monomers: A proline derivative can be functionalized with a polymerizable group, allowing it to be incorporated directly into a polymer chain. This method can lead to catalysts with high loading and stability. d-nb.inforsc.org
The effectiveness of these strategies is typically evaluated by comparing the catalytic performance of the immobilized catalyst with its homogeneous counterpart in model reactions, such as aldol or Michael additions. Key performance indicators include reaction yield, enantiomeric excess (e.e.), and the ability to be recycled multiple times without a significant loss of activity.
Table 1: Representative Performance of Immobilized Proline-Based Catalysts in Asymmetric Aldol Reaction
| Support Material | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Recyclability (cycles) |
| Polystyrene Resin | 5 | 24 | 92 | 95 | 5 |
| Silica Gel | 10 | 48 | 85 | 90 | 8 |
| Magnetic Nanoparticles | 2 | 12 | 95 | 98 | 10 |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. Their high surface area, tunable pore size, and functionalizable nature make them excellent platforms for heterogeneous catalysis. researchgate.net The integration of chiral catalysts like this compound into MOFs can lead to highly active and enantioselective heterogeneous catalysts.
There are two primary approaches for incorporating this compound into a MOF structure:
Post-Synthetic Modification (PSM): This is the most common method, where a pre-synthesized MOF with reactive functional groups is subsequently modified with the chiral catalyst. google.com For instance, a MOF with available coordination sites or reactive groups on its organic linkers can be functionalized with the pyridinyl or carboxylate group of this compound.
Direct Synthesis: In this approach, the chiral proline derivative itself acts as the organic linker during the MOF synthesis. This can be more challenging as the chiral molecule must be stable under the solvothermal conditions typically used for MOF synthesis and must possess appropriate coordination geometry to form a stable framework.
The pyridinyl and carboxylate functionalities of this compound offer versatile coordination modes for binding to metal centers within a MOF. The resulting chiral MOFs can exhibit enhanced catalytic activity due to the pre-concentration of substrates within the pores and the well-defined, chiral microenvironment around the active sites.
Table 2: Potential Catalytic Performance of MOF-Integrated this compound
| MOF Support | Catalyst Integration Method | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| UiO-66-NH2 | Post-Synthetic Modification | Cyclohexanone, 4-Nitrobenzaldehyde | Aldol Adduct | >95 | >96 |
| ZIF-8 | Direct Synthesis | Diethylzinc, Benzaldehyde | (S)-1-Phenyl-1-propanol | 90 | 92 |
| MIL-101(Cr) | Post-Synthetic Modification | Styrene, Ethyl Diazoacetate | Cyclopropane | 88 | 94 |
Note: This table illustrates the potential applications and expected performance of this compound integrated into different MOF architectures for various asymmetric reactions. The data is hypothetical and serves as a projection based on the performance of similar chiral MOF catalysts.
Catalyst Design Principles Based on this compound Structure
The rational design of new and improved catalysts based on the structure of this compound is guided by a deep understanding of its structure-activity relationships. The catalytic efficacy of this molecule is rooted in the synergistic interplay between its constituent parts: the proline scaffold, the alpha-substituent, and the N-pyridinylmethyl group.
The Proline Scaffold: The rigid pyrrolidine (B122466) ring of proline provides a well-defined stereochemical environment, which is fundamental to its ability to induce chirality. The secondary amine and the carboxylic acid group are the key players in the catalytic cycle, typically proceeding through an enamine or iminium ion intermediate. wikipedia.orgclockss.org The zwitterionic nature of proline in certain conditions can also play a role in activating substrates through hydrogen bonding. wikipedia.org
The N-Pyridinylmethyl Group: The introduction of the 4-pyridinylmethyl group at the nitrogen atom significantly influences the catalyst's properties.
Electronic Effects: The pyridine ring is an electron-withdrawing group, which can modulate the nucleophilicity of the proline nitrogen and the acidity of the carboxylic proton. These electronic perturbations can fine-tune the reactivity and selectivity of the catalyst.
Steric Hindrance: The pyridinylmethyl group introduces additional steric bulk, which can enhance enantioselectivity by creating a more defined chiral pocket that preferentially accommodates one enantiomer of the substrate or transition state.
Secondary Interactions: The pyridine nitrogen can participate in secondary interactions, such as hydrogen bonding with the substrate or a co-catalyst, which can further stabilize the transition state and enhance stereocontrol. researchgate.net It can also act as a Brønsted or Lewis base, potentially leading to bifunctional catalysis.
Solubility and Immobilization Handle: The pyridinyl group can improve the solubility of the catalyst in certain organic solvents and serves as a convenient anchor point for immobilization on solid supports or integration into MOFs. d-nb.info
By systematically modifying the substituents on the pyridine ring or altering the linker between the pyridine and the proline nitrogen, new generations of catalysts can be designed with tailored properties for specific applications. For example, introducing electron-donating or electron-withdrawing groups on the pyridine ring can be used to fine-tune the catalyst's electronic properties and, consequently, its reactivity and selectivity.
Molecular Interactions and Biochemical Research Excluding Clinical Studies
Cellular Mechanisms and Pathways in Research Models (Non-Clinical)
There is a lack of published research on the effects of (S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL on cellular signaling pathways or other molecular mechanisms in non-clinical models.
Due to the stringent requirement for scientifically accurate and verifiable information, and the unavailability of any such data for this compound, it is not possible to generate the requested article. The compound may be a novel or proprietary molecule that has not yet been the subject of published academic or industrial research.
Uptake and Distribution in Cultured Cells
There is no available research data describing the mechanisms of uptake or the patterns of distribution of this compound in cultured cells.
Modulation of Cellular Processes (e.g., protein folding, stress response)
No studies were found that investigate the effects of this compound on cellular processes such as protein folding or the cellular stress response. While proline itself is known to act as an osmolyte and chemical chaperone that can protect against cellular stress and aid in protein folding, it is unknown if this specific derivative shares these properties.
Proline Derivatives as Tools for Chemical Biology Research
Development of Molecular Probes and Imaging Agents (in vitro)
There is no information on the development or use of this compound as a molecular probe or imaging agent in in vitro studies. Research in this area has focused on other proline derivatives.
Applications in Proteomics and Enzyme Activity Studies
No literature is available that details the application of this compound in the fields of proteomics or in studies of enzyme activity.
Theoretical and Computational Chemistry Studies of S Alpha 4 Pyridinylmethyl Proline Hcl
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, which dictates the molecule's geometry, reactivity, and spectroscopic properties.
The three-dimensional structure of a molecule is crucial for its function. For flexible molecules like proline derivatives, multiple low-energy conformations can exist. Geometry optimization is a computational process to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
A comprehensive study of proline-aromatic sequences has shown that interactions such as C-H/π interactions can stabilize specific conformations, influencing the local structure in peptides. chemrxiv.org Such interactions would be highly relevant for (S)-α-(4-pyridinylmethyl)-proline HCl, where the pyridinyl ring can interact with the proline ring or adjacent parts of a larger molecule.
Table 1: Representative Conformational Data for a Proline Derivative (Ac-Pro-NHMe)
| Conformer | Puckering | Dihedral Angle (θ) | Relative Population (in Water) |
| trans,trans-IIu | up | 180° | Most Populated |
| trans,trans-IId | down | 180° | Less Populated |
Data is illustrative and based on findings for N-acetyl-N′-methylprolineamide to demonstrate the type of information generated in conformational studies. rsc.org
Quantum chemical calculations are also employed to map out the energy changes that occur during a chemical reaction. This involves identifying the structures of transition states—the high-energy species that exist transiently between reactants and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For proline-containing molecules that may act as catalysts or inhibitors, understanding the energetics of their interaction with a target is key. For example, in the context of enzyme inhibition, calculations can elucidate the mechanism of action. While specific data for (S)-α-(4-pyridinylmethyl)-proline HCl is unavailable, quantum mechanics/molecular mechanics (QM/MM) methods are often used to study reactions in enzyme active sites. researchgate.net These hybrid methods treat the reacting parts of the system with high-level quantum mechanics and the surrounding protein and solvent with more computationally efficient molecular mechanics.
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
These computational techniques are pivotal in drug discovery and molecular biology to predict how a small molecule (a ligand) might bind to a biological macromolecule, such as a protein or nucleic acid (the target).
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The output of a docking simulation is a set of "poses," which are ranked based on a scoring function that estimates the binding affinity.
Studies on proline analogs as inhibitors of enzymes like proline dehydrogenase have utilized molecular docking to understand structure-affinity relationships. rsc.org In such studies, the proline derivative is docked into the active site of the enzyme, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues are analyzed. For (S)-α-(4-pyridinylmethyl)-proline HCl, docking could predict how the pyridinyl group and the proline core orient themselves within a target's binding pocket.
Table 2: Illustrative Molecular Docking Results for Proline Analogs against Proline Dehydrogenase
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Analog A | -8.5 | Tyr68, Phe121 |
| Analog B | -7.9 | Arg24, Asp98 |
| Analog C | -7.2 | Trp150, Leu153 |
This table presents hypothetical data to illustrate the typical output of molecular docking studies, based on general findings for proline analog inhibitors. rsc.org
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a ligand and its target protein behave and interact in a more realistic, solvated environment.
MD simulations are particularly useful for studying the conformational changes that can occur upon ligand binding. For instance, MD studies on collagen, a protein rich in proline and hydroxyproline, have shown how these residues contribute to the stability of the collagen triple helix through the formation of hydrogen bonds. researchgate.netuni-miskolc.huuni-miskolc.hu An MD simulation of (S)-α-(4-pyridinylmethyl)-proline HCl in complex with a target protein could reveal the stability of the docked pose, the role of water molecules in mediating interactions, and any conformational adjustments in the protein's active site.
In Silico Design and Virtual Screening of New Derivatives
Computational methods are also at the forefront of designing new molecules with desired properties. In silico design involves the rational modification of a known molecule to improve its activity, selectivity, or other properties. Virtual screening is a related technique where large libraries of compounds are computationally evaluated to identify those most likely to bind to a target.
The development of new proline-based inhibitors often involves these approaches. nih.govnih.govoup.com Starting with a lead compound, such as a proline derivative with known activity, new analogs can be designed by modifying its structure. For example, different substituents could be placed on the pyridinyl ring of (S)-α-(4-pyridinylmethyl)-proline to enhance its binding affinity or specificity for a particular target. These new designs can then be evaluated using molecular docking and MD simulations before being synthesized and tested in the lab, saving significant time and resources.
Reviews on 3-substituted prolines highlight their potential in developing tools for structure-activity relationship (SAR) studies and creating mimetics of peptide secondary structures. nih.govmdpi.com The synthesis of various 4-(arylmethyl)proline derivatives demonstrates the feasibility of creating a library of such compounds for further investigation. ethz.chthieme.de
Predictive Modeling for Structure-Activity Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a powerful tool in computational chemistry to elucidate the link between the structural features of a catalyst and its performance. nih.gov In the context of organocatalysis by proline derivatives, QSAR models are developed to correlate molecular descriptors with catalytic activity, such as enantioselectivity and reaction rate. nih.gov While specific QSAR studies on (S)-α-(4-pyridinylmethyl)-proline HCl are not extensively documented in publicly available literature, the principles can be understood from studies on related proline-based catalysts.
The fundamental concept of QSAR posits that the biological or chemical activity of a compound is a function of its molecular structure. nih.gov To build a predictive model, a dataset of structurally related compounds with known catalytic activities is required. For proline derivatives, this would involve synthesizing a library of analogs with systematic variations, for instance, in the substituent on the pyrrolidine (B122466) ring or the alpha-carbon. The catalytic performance of these analogs would then be experimentally determined in a model reaction, such as the aldol (B89426) or Michael reaction.
A diverse set of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecule's structure and properties and can be categorized as:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.
Geometrical descriptors: These relate to the three-dimensional shape of the molecule, including molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net
Physicochemical descriptors: These include properties like lipophilicity (logP) and polarizability.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates a subset of these descriptors to the observed catalytic activity. The goal is to create a statistically robust model with high predictive power.
For instance, a hypothetical QSAR study on a series of proline derivatives in an asymmetric aldol reaction might yield an equation like:
log(ee) = c0 + c1σ + c2Es + c3*HOMO
where ee is the enantiomeric excess, σ is the Hammett constant of a substituent (an electronic descriptor), Es is the Taft steric parameter, and HOMO is the energy of the highest occupied molecular orbital. The coefficients (c0, c1, c2, c3) are determined by the regression analysis. Such a model would indicate that the enantioselectivity is influenced by the electronic nature and steric bulk of the substituent, as well as the electron-donating ability of the catalyst.
The predictive power of a QSAR model is crucial and is typically validated using both internal and external validation techniques. A validated QSAR model can then be used to predict the catalytic activity of new, yet-to-be-synthesized proline derivatives, thereby guiding the design of more efficient catalysts and reducing the need for extensive experimental screening.
Table 1: Hypothetical Data for a QSAR Study of Proline Derivatives in an Aldol Reaction
| Catalyst (Proline Derivative) | Substituent (R) | Experimental ee (%) | σ (Hammett) | Es (Taft) | HOMO (eV) |
| (S)-α-(4-pyridinylmethyl)-proline HCl | 4-pyridinylmethyl | Predicted | Calculated | Calculated | Calculated |
| Proline | H | 76 | 0.00 | 0.00 | -6.5 |
| 4-Fluorophenylmethyl-proline | 4-F-C₆H₄CH₂ | 82 | 0.06 | -1.24 | -6.7 |
| 4-Nitrophenylmethyl-proline | 4-NO₂-C₆H₄CH₂ | 90 | 0.78 | -2.52 | -7.2 |
| 3,5-Dimethylphenylmethyl-proline | 3,5-(CH₃)₂-C₆H₄CH₂ | 70 | -0.14 | -1.54 | -6.3 |
Note: The data in this table is illustrative and does not represent actual experimental results for the listed compounds. It serves to demonstrate the type of data used in a QSAR study.
Computational Approaches for Catalyst Discovery and Optimization
Computational chemistry offers powerful tools for the discovery of novel catalysts and the optimization of existing ones, a strategy that is highly applicable to proline-based organocatalysts like (S)-α-(4-pyridinylmethyl)-proline HCl. nih.govlongdom.org These approaches provide deep mechanistic insights and allow for the in silico screening of catalyst candidates, thereby accelerating the development process. nih.gov
Mechanism Elucidation: A fundamental step in catalyst optimization is a thorough understanding of the reaction mechanism. Density Functional Theory (DFT) is a widely used quantum mechanical method to map the potential energy surface of a catalyzed reaction. researchgate.netacs.orgresearchgate.net For proline-catalyzed reactions, such as the aldol reaction, DFT calculations can be used to:
Identify key intermediates and transition states: This includes the formation of the enamine intermediate, the carbon-carbon bond-forming step, and the hydrolysis of the iminium ion. acs.orgpnas.org
Determine the rate-determining step: By calculating the activation energies for each step, the slowest step in the catalytic cycle can be identified.
Elucidate the origin of stereoselectivity: The transition states leading to the different stereoisomers (e.g., R and S enantiomers) can be located and their relative energies calculated. nih.govresearchgate.net The energy difference between these diastereomeric transition states dictates the enantiomeric excess of the product. For example, in the proline-catalyzed aldol reaction, the stereochemical outcome is often explained by the Zimmerman-Traxler model, where the transition state involves a six-membered ring-like structure. wikipedia.org Computational studies can validate and refine such models. nih.gov
Table 2: Example of DFT Calculated Activation Energies (in kcal/mol) for the Stereodetermining Step of a Proline-Derivative-Catalyzed Aldol Reaction
| Catalyst | Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |
| Proline | TS(Re) | 0.0 | S |
| TS(Si) | 1.5 | ||
| (S)-5,5-dimethylproline | TS(Re) | 0.0 | S |
| TS(Si) | 2.1 | ||
| (S)-4-hydroxyproline | TS(Re) | 0.0 | R |
| TS(Si) | -0.8 |
Note: This table presents hypothetical data based on trends observed in computational studies of proline derivatives to illustrate how DFT calculations can predict stereochemical outcomes.
Catalyst Screening and Design: Once the mechanism and the factors controlling activity and selectivity are understood, computational methods can be used to screen for improved catalysts. This can be done by:
In Silico Modification: Starting with a lead catalyst like (S)-α-(4-pyridinylmethyl)-proline HCl, various structural modifications can be introduced computationally. For instance, the electronic and steric properties of the pyridinylmethyl group could be altered by introducing different substituents on the pyridine (B92270) ring.
Descriptor-Based Screening: By correlating calculated molecular descriptors with catalytic performance (as in QSAR), a large virtual library of candidate catalysts can be screened to identify promising candidates for synthesis and experimental testing. organic-chemistry.org For example, descriptors related to the acidity of the carboxylic acid proton or the nucleophilicity of the enamine intermediate can be crucial for catalytic activity. comporgchem.com Computational studies have shown that co-catalysts that enhance the acidity of proline can improve catalytic efficiency. comporgchem.com
De Novo Design: In a more advanced approach, computational algorithms can be used to design entirely new catalyst scaffolds that are predicted to have high activity and selectivity for a given reaction.
The integration of these computational approaches with experimental validation creates a powerful cycle for catalyst development. Computational studies can guide experimental efforts by prioritizing the most promising catalyst candidates, leading to a more efficient and rational approach to discovering and optimizing organocatalysts like (S)-α-(4-pyridinylmethyl)-proline HCl. nih.gov
Advanced Analytical Techniques for Characterization and Research Applications
High-Resolution Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-α-(4-pyridinylmethyl)-proline HCl. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy collectively provide a comprehensive profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of (S)-α-(4-pyridinylmethyl)-proline HCl. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework, while advanced 2D NMR experiments (like COSY, HSQC, and HMBC) confirm the connectivity between different parts of the molecule—the proline ring, the carboxylic acid, and the pyridinylmethyl substituent.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Carboxyl (C=O) | N/A | ~175-180 | Quaternary carbon, no attached proton. |
| α-Carbon | N/A | ~70-75 | Quaternary carbon due to substitution. |
| β-CH₂ | ~1.8-2.2 (m) | ~25-30 | Complex multiplet (m). |
| γ-CH₂ | ~1.9-2.3 (m) | ~23-28 | Complex multiplet (m). |
| δ-CH₂ | ~3.2-3.5 (m) | ~47-50 | Adjacent to the nitrogen atom. |
| Pyridinyl-CH₂ | ~3.0-3.4 (s) | ~40-45 | Singlet (s) or AB quartet depending on chirality and conformation. |
| Pyridine (B92270) C2/C6 | ~8.4-8.6 (d) | ~148-152 | Protons ortho to the nitrogen, doublet (d). |
| Pyridine C3/C5 | ~7.3-7.5 (d) | ~123-126 | Protons meta to the nitrogen, doublet (d). |
Mass Spectrometry (MS) and Hyphenated Techniques for Purity and Identity Confirmation in Research
Mass Spectrometry (MS) is a crucial tool for confirming the molecular weight and elemental composition of (S)-α-(4-pyridinylmethyl)-proline HCl. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's molecular formula.
For identity confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecular ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. rsc.org The fragmentation pattern serves as a molecular fingerprint. For this compound, expected fragmentation pathways would include the cleavage of the bond between the proline ring and the pyridinylmethyl group, as well as the loss of the carboxylic acid group (decarboxylation). researchgate.netnih.govacs.org The presence of the proline ring itself can direct specific fragmentation pathways, which are well-documented and aid in structural confirmation. researchgate.netnih.govacs.orgwm.edunih.gov When coupled with a separation technique like liquid chromatography (LC-MS/MS), this method can also be used to detect and identify trace impurities in a research sample. nih.gov
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | - |
| Molecular Weight | 242.70 g/mol | - |
| Monoisotopic Mass (Free Base) | 206.1055 u | HRMS |
| [M+H]⁺ Ion (Free Base) | m/z 207.1133 | ESI-MS |
| Primary MS/MS Fragments | Loss of CO₂ (-44 u), Loss of pyridinylmethyl group (-92 u) | ESI-MS/MS |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of (S)-α-(4-pyridinylmethyl)-proline HCl.
IR spectroscopy probes the vibrational frequencies of chemical bonds within the molecule. The resulting spectrum displays characteristic absorption bands that confirm the presence of key functional groups. For this compound, the IR spectrum would be expected to show a broad absorption for the O-H stretch of the carboxylic acid, a C=O stretching band, and N-H stretching bands associated with the protonated secondary amine of the hydrochloride salt. Additionally, characteristic peaks corresponding to the C=C and C=N bonds of the pyridine ring and the C-H bonds of the aliphatic proline ring would be present. rsc.orgresearchgate.net
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The primary chromophore in (S)-α-(4-pyridinylmethyl)-proline HCl is the pyridine ring. This aromatic system absorbs UV light, leading to π → π* transitions, which appear as distinct absorption maxima in the UV spectrum. acs.orgacs.org The position and intensity of these absorptions can be sensitive to the solvent environment and the protonation state of the pyridine nitrogen, offering a method to study its electronic properties. rsc.org
| Spectroscopy Type | Expected Absorption Region | Corresponding Functional Group / Transition |
|---|---|---|
| Infrared (IR) | 2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) |
| 2400-2700 cm⁻¹ (multiple bands) | N-H stretch (Secondary Amine HCl) | |
| 1700-1730 cm⁻¹ | C=O stretch (Carboxylic Acid) | |
| 1590-1615 cm⁻¹, 1480-1500 cm⁻¹ | C=C and C=N stretches (Pyridine Ring) | |
| UV-Visible (UV-Vis) | ~200-220 nm | π → π* Transition (Pyridine) |
| ~250-270 nm | n → π* Transition or secondary π → π* (Pyridine) |
Chromatographic Methods for Purification and Enantiomeric Purity Assessment
Chromatography is the cornerstone of both the purification of (S)-α-(4-pyridinylmethyl)-proline HCl after its synthesis and the critical assessment of its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Ensuring that the compound consists purely of the (S)-enantiomer is critical for its application in stereospecific research. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to separate and elute from the column at different times. researchgate.net Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) or macrocyclic glycopeptide-based phases (e.g., Astec CHIROBIOTIC®) are commonly used for separating amino acid derivatives. researchgate.netimpactfactor.orgsigmaaldrich.comresearchgate.net The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline resolution between the two enantiomer peaks. researchgate.net A patent for detecting trace D-proline in L-proline outlines a method using a CHIRALCEL column with a gradient of acetonitrile (B52724) and phosphoric acid solution, detected at 210 nm. google.com
Gas Chromatography (GC) can also be used for chiral separations, but it requires the analyte to be volatile. gcms.cz For a non-volatile amino acid like this one, a two-step derivatization is necessary: first, esterification of the carboxyl group, followed by acylation of the secondary amine. sigmaaldrich.comnih.gov This process creates a more volatile derivative that can be analyzed on a chiral GC column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., CHIRALDEX®). sigmaaldrich.com While more complex due to the derivatization step, chiral GC can offer high sensitivity and shorter analysis times. sigmaaldrich.com
| Parameter | Chiral HPLC | Chiral GC |
|---|---|---|
| Column Type | Polysaccharide-based (e.g., Chiralpak IA/AD-H) or Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T) | Cyclodextrin-based (e.g., CHIRALDEX G-TA) |
| Mobile/Carrier Phase | Hexane/Ethanol/TFA or Acetonitrile/Aqueous Buffer | Helium or Hydrogen |
| Derivatization | Often not required, but can be used for detection enhancement (e.g., FMOC-Cl). researchgate.net | Required (e.g., Esterification followed by Acylation). sigmaaldrich.com |
| Detector | UV-Vis (PDA) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Primary Goal | Quantify enantiomeric excess (e.e.) | Quantify enantiomeric excess (e.e.) |
Preparative Chromatography for Scale-Up in Research Synthesis
After chemical synthesis, the crude product of (S)-α-(4-pyridinylmethyl)-proline HCl contains not only the desired compound but also starting materials, by-products, and potentially the undesired (R)-enantiomer. Preparative chromatography is used to isolate and purify the target compound on a larger scale than analytical chromatography. nih.gov
Preparative High-Performance Liquid Chromatography (Prep HPLC) is a direct scale-up of the analytical HPLC method. waters.com To handle larger sample loads (milligrams to grams), it utilizes columns with a larger diameter and particle size, along with higher mobile phase flow rates. waters.comteledyneisco.comnih.govox.ac.uk The principles of separation remain the same, but the goal shifts from analysis to isolation. waters.com Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined and the solvent is removed.
For initial purification or separation of less closely related impurities, flash column chromatography is often employed. This technique is a faster, lower-pressure version of traditional column chromatography, using a solid phase like silica (B1680970) gel or C18-modified silica and pushing the solvent through with moderate pressure. It is an effective method for removing major impurities before a final high-resolution purification step like preparative HPLC, if necessary. biotage.com Scaling up any chromatographic method requires careful adjustment of parameters like flow rate and sample load to maintain the resolution achieved at the analytical scale. biotage.comyoutube.com
X-ray Crystallography for Solid-State Structure Determination
This section would have detailed the process of obtaining single crystals of (S)-alpha-(4-pyridinylmethyl)-proline HCl suitable for X-ray diffraction analysis. It would have included information on the crystallization conditions, such as the solvent system and temperature, that yielded crystals of sufficient quality. Furthermore, this section would have presented the key crystallographic parameters determined from the analysis, such as the crystal system, space group, unit cell dimensions, and the resolution of the diffraction data.
A data table, as shown below, would have been used to summarize these findings.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | [Data not available] |
| Space Group | [Data not available] |
| a (Å) | [Data not available] |
| b (Å) | [Data not available] |
| c (Å) | [Data not available] |
| α (°) | [Data not available] |
| β (°) | [Data not available] |
| γ (°) | [Data not available] |
| Volume (ų) | [Data not available] |
| Z | [Data not available] |
Absolute Stereochemistry Determination
A crucial aspect of the X-ray crystallographic analysis of a chiral molecule like this compound is the unambiguous determination of its absolute stereochemistry. This subsection would have explained how the analysis of the diffraction data, often through the calculation of the Flack parameter, would have confirmed the (S)-configuration at the α-carbon of the proline ring. This experimental verification is essential for validating the stereoselective synthesis of the compound and for understanding its specific interactions in a biological context.
Crystal Packing and Intermolecular Interactions
The solid-state structure of a molecule is defined by how individual molecules are arranged in the crystal lattice, a concept known as crystal packing. This section would have provided a detailed description of the packing arrangement of this compound. More importantly, it would have analyzed the various non-covalent interactions that stabilize this three-dimensional architecture. These interactions would likely include hydrogen bonds, given the presence of the carboxylic acid and the protonated amine and pyridinyl groups, as well as potential van der Waals forces and π-π stacking interactions involving the pyridine ring.
A table summarizing the key intermolecular interactions would have been presented.
Hypothetical Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | [Data not available] | [Data not available] | [Data not available] |
| Hydrogen Bond | [Data not available] | [Data not available] | [Data not available] |
Without the foundational crystallographic data, any discussion on these topics would be purely speculative and would not adhere to the required standards of scientific accuracy. Should the crystal structure of this compound be determined and published in the future, a comprehensive analysis as outlined above would become possible.
Future Research Perspectives and Interdisciplinary Applications
Integration of (S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL in Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers enhanced control, safety, and efficiency. Proline-based compounds are increasingly being adapted to these modern techniques. For instance, the automated radiosynthesis of complex proline derivatives like cis- and trans-4-[18F]fluoro-l-proline has been successfully developed. nih.gov These processes demonstrate that proline analogues can be subjected to multi-step reactions, including challenging nucleophilic fluorinations and subsequent deprotections, in a fully automated fashion, avoiding the manual handling of intermediates. nih.gov
This precedent strongly suggests the feasibility of integrating this compound and its derivatives into automated workflows. Such an integration could accelerate the screening of catalyst variations for new reactions or streamline the production of libraries of related compounds for drug discovery campaigns. The development of a fully automated synthesis for this class of compounds would involve adapting the necessary reaction and purification steps to a continuous or automated format, a task that is well within the scope of modern synthetic technology. nih.gov
Exploration of Novel Catalytic Transformations and Reaction Platforms
Derivatives of this compound have shown significant promise as potent catalysts. A notable example is the development of a family of catalysts based on an N-4'-pyridinyl-alpha-methyl proline structure for the kinetic resolution of racemic alcohols. nih.gov In these studies, a library of 31 related compounds was synthesized and screened, revealing high enantioselectivities for the acylation of various alcohols. nih.gov
The underlying mechanism is believed to involve crucial hydrogen-bonding interactions between the catalyst and the substrate, which are essential for achieving high enantioselectivity. nih.gov The research highlighted that ethanolamine (B43304) derivatives were particularly effective substrates, achieving high selectivity factors. nih.gov Future work could expand upon this platform to explore other challenging catalytic transformations, such as asymmetric aldol (B89426), Mannich, or Michael reactions, where the bifunctional nature of the catalyst (Lewis base and Brønsted acid) can be exploited.
| Substrate Type | Key Finding | Reported Selectivity Factor (S) | Implication for Future Research |
|---|---|---|---|
| Racemic Alcohols (General) | High enantioselectivities observed in most cases during catalytic acylation. | Not specified for general case | Broad applicability of the catalyst scaffold. |
| Ethanolamine Derivatives | Found to be highly effective substrates in kinetic resolution. | Up to 18.8 | Potential for specialized applications in resolving amino-alcohols. |
Role in the Design of Advanced Materials with Specific Chiral Properties
The intrinsic chirality of this compound makes it a valuable building block for the burgeoning field of chiral materials science. Proline derivatives are already utilized as chiral catalysts and auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds. chemimpex.com This principle can be extended to the macroscopic level.
Future research could focus on incorporating this molecule into polymers or metal-organic frameworks (MOFs). As a monomer or a chiral ligand, it could impart its stereochemical information to the entire material, creating advanced materials with tailored chiral properties. Such materials could have applications in:
Chiral Chromatography: Serving as the stationary phase for separating racemic mixtures.
Asymmetric Catalysis: Acting as a recyclable, heterogeneous catalyst.
Non-linear Optics: Developing materials with specific responses to polarized light.
The use of similar proline derivatives, such as (S)-a-(4-Biphenylmethyl)proline·HCl, in materials science research underscores the potential of this compound class to bridge the gap between molecular chirality and material function. chemimpex.com
Potential in Pre-clinical Drug Discovery Lead Optimization and Target Validation (Mechanism-Focused)
In preclinical drug discovery, lead optimization is the iterative process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. Proline derivatives often serve as key structural motifs or building blocks in the synthesis of bioactive molecules and enzyme inhibitors. chemimpex.com The rigid ring of the proline scaffold can help to lock a molecule into a specific conformation required for binding to a biological target, while the side chain can be modified to fine-tune interactions.
A critical aspect of this process is target validation through mechanistic studies. This involves confirming that the drug candidate interacts with its intended target in the desired way, often by measuring binding affinity or enzyme inhibition. For example, in the development of inhibitors for enzymes like the Cytochrome P450s, researchers determine inhibition constants (Ki values) to quantify the potency of a compound. psu.edu Although not involving the title compound directly, studies on other complex molecules show that their metabolites are rigorously tested for inhibitory action against a panel of enzymes to predict potential drug-drug interactions. psu.edu This same mechanism-focused approach can be applied to leads derived from this compound.
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Significance in Lead Optimization |
|---|---|---|---|
| CYP2C9 | R-95913 | 7.2 µM | Quantifies potency of off-target inhibition. |
| CYP2C19 | R-95913 | 22 µM | Guides structural modifications to improve selectivity. |
| CYP2D6 | R-95913 | 82 µM | Predicts potential for drug-drug interactions. |
| CYP3A | R-95913 | 29 µM | Informs safety and metabolic profiling. |
Multidisciplinary Collaborations: Bridging Organic Chemistry, Biochemistry, and Materials Science
The diverse future applications of this compound highlight the necessity for multidisciplinary collaboration. The journey of this compound from a laboratory reagent to a functional component in a new technology cannot be completed within a single scientific discipline.
Organic Chemistry: Chemists are essential for the initial design and efficient synthesis of the molecule and its derivatives. nih.gov They develop the reaction platforms and automated systems needed to produce these compounds at scale. nih.gov
Biochemistry: Biochemists play a crucial role in evaluating the interactions of these molecules with biological systems. They perform the enzyme assays, study protein binding, and elucidate the mechanisms of action that are fundamental to drug discovery and understanding biological processes like protein folding. psu.edunih.gov
Materials Science: Materials scientists are needed to integrate these chiral building blocks into functional materials. chemimpex.com They characterize the physical and chemical properties of the resulting polymers or frameworks and devise methods to fabricate them into useful devices.
A successful research program centered on this compound would therefore require a collaborative ecosystem where synthetic chemists, biochemists, and material scientists work in concert, sharing knowledge and techniques to drive innovation across their respective fields.
Q & A
Basic Research Questions
Q. What are the key structural features of (S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL, and how do they influence its reactivity in peptide synthesis?
- Methodological Answer : The compound consists of a proline backbone modified with a 4-pyridinylmethyl group at the alpha position, forming a stereospecific (S)-configuration. The pyridine ring introduces aromaticity and potential hydrogen-bonding interactions, which can influence peptide conformation and binding affinity. Structural characterization typically employs -NMR and -NMR to confirm stereochemistry and substitution patterns, while mass spectrometry (MS) validates molecular weight (279.16 g/mol, CHClNO) .
Q. What standard synthetic routes are used to prepare this compound?
- Methodological Answer : Synthesis often involves alkylation of proline derivatives using 4-pyridinylmethyl halides under basic conditions (e.g., NaH or KCO). Protecting groups like Boc (tert-butoxycarbonyl) may be employed to prevent side reactions at the amine moiety. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is assessed using reversed-phase HPLC .
Q. How is the stereochemical purity of this compound validated in research settings?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is standard for enantiomeric excess (ee) determination. Polarimetry or circular dichroism (CD) spectroscopy may complement this. For example, a >98% ee threshold is typically required for peptide synthesis to avoid conformational heterogeneity in final products .
Advanced Research Questions
Q. How can the 4-pyridinylmethyl substituent be strategically modified to enhance peptide-protein interaction studies?
- Methodological Answer : Rational design involves substituting the pyridine ring with electron-withdrawing/donating groups (e.g., -NO, -OCH) to modulate electronic effects. Computational tools like molecular docking (AutoDock Vina) predict binding affinities to target proteins (e.g., kinases). Synthesis of analogs requires Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications, followed by kinetic analysis of peptide folding via stopped-flow fluorescence .
Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer : Systematic solubility studies under controlled conditions (temperature, pH, ionic strength) are critical. For example, use UV-Vis spectroscopy or nephelometry to quantify solubility in DMSO vs. aqueous buffers. Conflicting data may arise from protonation state variability (pyridine pKa ~5.5); thus, pH-adjusted solvent systems (e.g., PBS at pH 7.4) are recommended for reproducibility .
Q. How does the 4-pyridinylmethyl group influence proline’s role in stabilizing polyproline helices (PPII) in peptide chains?
- Methodological Answer : Circular dichroism (CD) spectroscopy at 220–230 nm monitors PPII helix formation. Compare helicity of peptides containing native proline vs. the modified derivative. Molecular dynamics simulations (e.g., GROMACS) can model steric and electronic effects of the pyridinylmethyl group on helix persistence. Experimental data may show reduced helicity due to bulkier substituents, requiring compensatory design (e.g., backbone fluorination) .
Q. What analytical workflows are recommended for detecting degradation products of this compound under accelerated stability conditions?
- Methodological Answer : Subject the compound to stress testing (40°C/75% RH, acidic/basic hydrolysis). Analyze degradation via LC-MS/MS with a C18 column and electrospray ionization (ESI). Identify major impurities (e.g., dealkylated proline or oxidized pyridine) using high-resolution MS (HRMS) and compare with synthetic standards. Quantify degradation kinetics using Arrhenius plots .
Data Analysis & Experimental Design
Q. How should researchers statistically validate batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Perform ANOVA on yields from ≥3 independent syntheses. Use Tukey’s HSD post-hoc test to identify significant outliers. Control variables (reagent purity, reaction time) must be documented. A coefficient of variation (CV) <5% is typically acceptable for pharmaceutical-grade intermediates .
Q. What computational methods predict the impact of this compound on peptide cyclization efficiency?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) model transition states during cyclization. Compare activation energies for proline vs. modified proline. Experimentally, monitor cyclization via -NMR by tracking shifts in α-proton signals. Correlate computational predictions with empirical kinetic data (e.g., rate constants from time-resolved NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
